molecular formula C20H18ClF3N4O2S2 B2807724 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 478042-32-9

5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2807724
CAS No.: 478042-32-9
M. Wt: 502.96
InChI Key: NTOAMTRHKHZTIY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole ring substituted with a sulfanyl (-SH) group at position 2. Key structural features include:

  • 3-(Trifluoromethyl)phenyl substituent: Introduced at position 4, contributing to lipophilicity and metabolic stability .
  • Synthetic route: Typically synthesized via hydrazinecarbothioamide intermediates under reflux conditions with NaOH, followed by acidification and purification .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O2S2/c21-15-4-6-17(7-5-15)32(29,30)27-10-8-13(9-11-27)18-25-26-19(31)28(18)16-3-1-2-14(12-16)20(22,23)24/h1-7,12-13H,8-11H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOAMTRHKHZTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine and sulfonyl groups. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and trifluoromethylated aromatic compounds. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while electrophilic substitution on the aromatic rings can introduce nitro or halogen groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Formation of Piperidine Derivatives : The initial step often involves the reaction of piperidine with sulfonyl chlorides to form sulfonamide derivatives.
  • Triazole Ring Formation : The introduction of the triazole moiety is achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Thiol Group Incorporation : The thiol group is typically introduced via nucleophilic substitution reactions or by using thiolating agents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, derivatives with various substituents on the piperidine ring have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : Some derivatives have been evaluated for antiviral activity against specific viruses. Their mechanism often involves interference with viral replication processes .
  • Antioxidant Activity : The presence of the thiol group contributes to antioxidant properties, making these compounds potential candidates for protecting cells from oxidative stress .

Therapeutic Applications

The applications of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can be summarized as follows:

  • Pharmaceutical Development : Given its diverse biological activities, the compound is being explored for development into new pharmaceuticals targeting infections and oxidative stress-related diseases.
  • Agricultural Applications : Due to its antimicrobial properties, formulations based on this compound could be developed for agricultural use as fungicides or bactericides .
  • Research Tool in Biochemistry : The ability to modulate biological pathways makes this compound a valuable tool in biochemical research for studying disease mechanisms and therapeutic interventions.

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound and tested their efficacy against common pathogens. Results indicated that modifications on the piperidine ring significantly influenced antimicrobial potency, with certain derivatives showing up to a 50% reduction in bacterial growth at low concentrations .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of selected derivatives. The results demonstrated that compounds containing the trifluoromethyl group exhibited superior radical scavenging activity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the sulfonyl and trifluoromethyl groups can enhance its binding affinity and selectivity for certain molecular targets. Pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity/Properties Source
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 2,4-Difluorophenyl, phenylsulfonyl Antifungal activity (Candida spp.); lower logP compared to target compound
5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole 4-Fluorobenzylthio, 4-chlorophenyl Moderate antimicrobial activity; reduced solubility due to hydrophobic substituents
4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine Benzylsulfanyl (vs. -SH in target) Improved in vitro potency against kinase targets; higher metabolic stability
5-(4-Fluorophenyl)-4-[(pyridin-3-ylmethylene)amino]-4H-1,2,4-triazole-3-thiol Pyridine Schiff base substituent Antiviral activity (CMV inhibition); Schiff base enhances metal-chelating capacity
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-([3-(trifluoromethyl)benzyl]sulfanyl)-4H-1,2,4-triazole 4-Methylphenyl, 3-(trifluoromethyl)benzylthio Dual COX/LOX inhibition; superior anti-inflammatory activity vs. target compound

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenylsulfonyl-piperidine group in the target compound enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) compared to non-sulfonylated analogs . Trifluoromethyl groups improve metabolic resistance but reduce aqueous solubility; analogs with -OCH₃ or -F substituents (e.g., ’s 4-methoxyphenyl derivatives) show better pharmacokinetic profiles .

Sulfur Modifications :

  • Replacement of the -SH group with benzylsulfanyl () increases lipophilicity (logP +0.8) and enhances blood-brain barrier penetration .
  • Methylsulfanyl derivatives () exhibit weaker antimicrobial activity but lower cytotoxicity compared to the parent -SH compound .

Biological Performance :

  • The target compound’s triazole-thiol core shows broader-spectrum antifungal activity (IC₅₀ = 1.2 µM vs. Aspergillus fumigatus) than Schiff base-modified analogs (IC₅₀ = 5.8–9.4 µM) .
  • Piperidine ring substitution : Bromo or fluoro analogs () demonstrate 2–3× higher affinity for CB1 receptors but lack the sulfonyl group’s enzyme-targeting specificity .

Biological Activity

The compound 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on various studies.

Synthesis

The synthesis of the compound involves multiple steps, typically beginning with the formation of the piperidine derivative followed by the introduction of the triazole moiety. A common synthetic route includes:

  • Formation of Piperidine Sulfonamide : The initial step often involves reacting 4-chlorophenylsulfonyl chloride with piperidine in a basic medium to yield the sulfonamide derivative.
  • Triazole Formation : This is achieved through cyclization reactions involving thioketones and hydrazine derivatives under acidic or basic conditions.
  • Final Thiol Introduction : The thiol group is introduced in the final stages to complete the molecular structure.

Antibacterial Activity

The synthesized compound has demonstrated significant antibacterial properties. In vitro studies have shown:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition.
  • Weak to Moderate Activity : Against other bacterial strains tested, suggesting a selective antibacterial profile .

Enzyme Inhibition

The compound exhibits notable enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : Several derivatives have been identified as potent inhibitors with IC50 values below 5 µM, indicating potential use in treating neurodegenerative diseases .
  • Urease Inhibition : Strong inhibitory activity against urease has been reported, with some compounds showing IC50 values as low as 0.63 µM, which could be beneficial in treating urease-related infections .

Anticancer Activity

Research indicates that mercapto-substituted triazoles like this compound may possess chemotherapeutic properties:

  • Cell Line Studies : Compounds derived from similar structures have shown activity against various cancer cell lines, including colon and breast cancer cells, with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Mechanisms of Action : The mechanisms are believed to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioactivity, potentially improving interactions with biological targets .
  • Sulfonamide Moiety : Known for its role in enhancing antibacterial activity through interaction with bacterial enzymes .

Study 1: Antibacterial Efficacy

A recent study synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against multiple strains. The results indicated that modifications in the piperidine ring significantly affected their antibacterial potency.

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14±0.003
7mBacillus subtilis0.63±0.001
7nEscherichia coli>10

Study 2: Enzyme Inhibition Profiles

Another study assessed the inhibitory effects on acetylcholinesterase and urease:

CompoundEnzymeIC50 (µM)
7oAcetylcholinesterase3.5
7pUrease0.63

Q & A

Q. Table 1: Key Synthetic Steps and Analytical Methods

StepReaction TypeKey ConditionsCharacterization Technique
1Piperidine sulfonylation4-Chlorobenzenesulfonyl chloride, DCM, RT¹H-NMR
2Triazole cyclizationNaN₃, DMF, 80°CLC-MS
3ThiolationLawesson’s reagent, THF refluxFT-IR

Q. Table 2: Computational Parameters for Docking Studies

SoftwareTarget ProteinGrid Box Size (ų)Scoring Function
AutoDockEGFR Kinase20×20×20Lamarckian GA
Schrödinger5-HT₂A Receptor25×25×25Glide XP

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